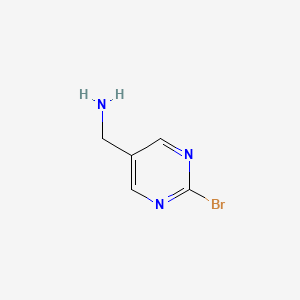
(2-Bromopyrimidin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromopyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 2-position and an amine group at the 5-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyrimidin-5-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the use of 2-amino-5-bromopyrimidine as a starting material. This compound undergoes diazotization followed by a Sandmeyer reaction or a Matman reaction to introduce the bromine atom . Another method involves the halogenation of 2-hydroxy-5-bromopyrimidine to obtain 2-halogen-5-bromopyrimidine, which is then subjected to substitution reactions to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process typically includes steps such as over-churning, reduction, condensation, substitution, and deprotection .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromopyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Bromopyrimidin-5-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (2-Bromopyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyrimidine: Similar in structure but with an amino group instead of a methanamine group.
2-Chloro-5-bromopyrimidine: Similar in structure but with a chlorine atom instead of a methanamine group.
Uniqueness
(2-Bromopyrimidin-5-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the pyrimidine ring.
Eigenschaften
Molekularformel |
C5H6BrN3 |
|---|---|
Molekulargewicht |
188.03 g/mol |
IUPAC-Name |
(2-bromopyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C5H6BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H,1,7H2 |
InChI-Schlüssel |
GJWINBYOCVTRRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



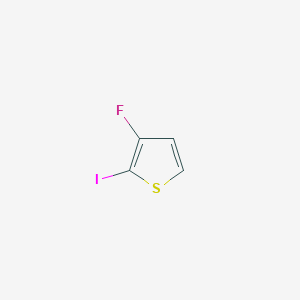

![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
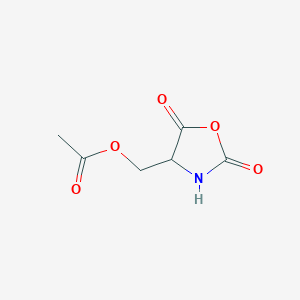
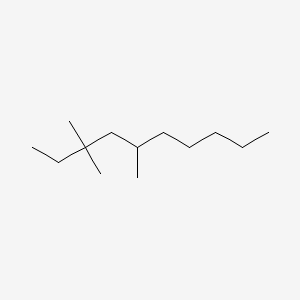
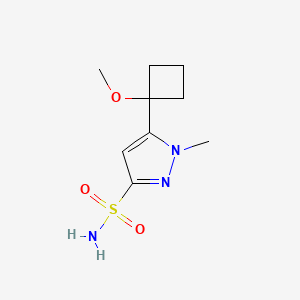
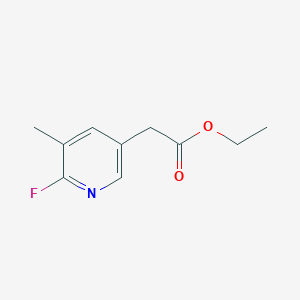
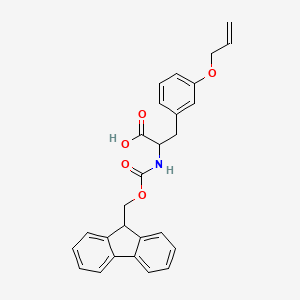
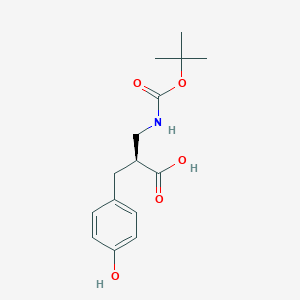
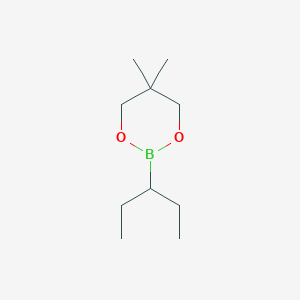
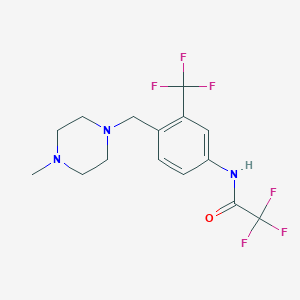
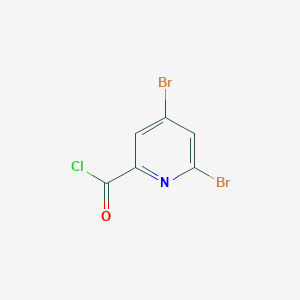
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
